molecular formula C24H26N6O2 B2551410 2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole CAS No. 1188274-38-5

2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2551410
CAS No.: 1188274-38-5
M. Wt: 430.512
InChI Key: DMDIMTDRRQCFIY-UHFFFAOYSA-N
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Description

2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C24H26N6O2 and its molecular weight is 430.512. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives related to the mentioned chemical structure exhibit antimicrobial activities. For instance, novel 1,2,4-Triazole derivatives have been synthesized, showing good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, new pyridine derivatives have been developed, demonstrating variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Biofilm and Enzyme Inhibition

Compounds with a structure closely related to the query have shown significant inhibition of bacterial biofilm formation and activity against the MurB enzyme. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, exhibiting potent bacterial biofilm and MurB inhibitors (Mekky & Sanad, 2020).

Central Nervous System Agents

Derivatives of the given chemical structure have been studied for their relevance as central nervous system agents. A study on the structure-activity relationship of central nervous system agents highlighted the potential of certain derivatives as 5-HT1A receptor antagonists (Mokrosz et al., 1994).

Antiproliferative Activity

The synthesis and evaluation of novel 2-arylideneaminobenzimidazole derivatives, including some Mannich bases derived from 2-amino-1H-benzimidazole, have been conducted to explore their antiproliferative activity against various cancer cell lines (Nowicka et al., 2015).

Anticonvulsant Activity

Additionally, new kojic acid derivatives have been synthesized with potential anticonvulsant properties. Their activity was evaluated using maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, showing promising results for specific derivatives (Aytemir, Septioğlu, & Çalış, 2010).

Mechanism of Action

Target of Action

The primary target of the compound 2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole, also known as [5-(3-methoxyphenyl)pyrazolidin-3-yl]-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone, is the alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction leads to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action involve changes in the function of the alpha1-adrenergic receptors. This can lead to alterations in the contraction of smooth muscles in various parts of the body, affecting conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Properties

IUPAC Name

[5-(3-methoxyphenyl)pyrazolidin-3-yl]-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-28-22-9-4-3-8-19(22)25-23(28)16-29-10-12-30(13-11-29)24(31)21-15-20(26-27-21)17-6-5-7-18(14-17)32-2/h3-9,14,20-21,26-27H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHOGKBIFOQYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4CC(NN4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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